1-(3-methylbutyl)-5-(propan-2-yl)-1H-pyrazole-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used for this purpose .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can provide information about the compound’s reactivity and stability, and can also help to predict its behavior in different conditions .Physical And Chemical Properties Analysis
This includes studying properties such as the compound’s melting point, boiling point, solubility, and spectral properties. These properties can provide important information about the compound’s behavior in different environments .Scientific Research Applications
Synthesis and Crystal Structures
- Novel pyrazole-dicarboxylate acid derivatives have been synthesized and characterized, showcasing the potential of pyrazole-carboxylic acids in forming mononuclear chelate complexes with metals such as Cu and Co. These complexes exhibit 2D hydrogen-bonded networks, indicating significant potential in crystallography and materials science (Radi et al., 2015).
Chemical Synthesis and Molecular Structure
- The regiospecific synthesis of pyrazole derivatives, including structural determination through single-crystal X-ray analysis, emphasizes the importance of pyrazole-carboxylic acids in organic synthesis and structural chemistry. These compounds demonstrate diverse crystallization behaviors and molecular interactions (Kumarasinghe et al., 2009).
Experimental and Theoretical Chemistry
- Research on the functionalization of 1H-pyrazole-3-carboxylic acid derivatives provides insights into their chemical reactivity and potential applications in designing new molecules. These studies integrate both experimental and theoretical approaches, highlighting the role of pyrazole-carboxylic acids in synthetic and computational chemistry (Yıldırım et al., 2005).
Molecular Docking Studies
- Pyrazole-carboxylic acids have been used in molecular docking studies, indicating their relevance in drug discovery and medicinal chemistry. Such studies help predict binding interactions with target proteins, which is crucial for developing new therapeutics (Reddy et al., 2022).
Coordination Polymers and Luminescence Properties
- The synthesis of coordination polymers using pyrazole-carboxylic acids demonstrates their utility in creating novel materials with potential applications in optoelectronics and luminescence. These studies explore the diverse structural possibilities and properties of such materials (Cheng et al., 2017).
Mechanism of Action
properties
IUPAC Name |
1-(3-methylbutyl)-5-propan-2-ylpyrazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-8(2)5-6-14-11(9(3)4)10(7-13-14)12(15)16/h7-9H,5-6H2,1-4H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTHVNQVYDPZCC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=C(C=N1)C(=O)O)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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